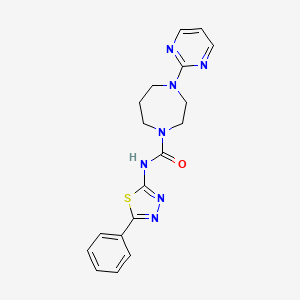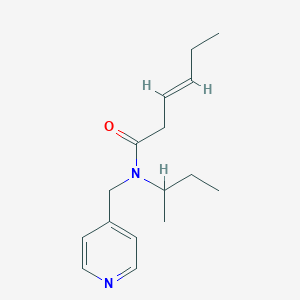![molecular formula C16H29NO2 B4260817 N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4260817.png)
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide
Übersicht
Beschreibung
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound that has attracted the attention of scientists due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide involves the modulation of various neurotransmitters in the brain. This compound acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release. It also acts on the voltage-gated sodium channels, which helps to reduce the excitability of neurons.
Biochemical and Physiological Effects:
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has analgesic properties, which help to reduce pain sensation. It has been found to have anticonvulsant effects, which make it a potential treatment option for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide in lab experiments include its high purity and good yield. This compound has also been extensively studied, which makes it a reliable research tool. However, one limitation of using this compound is that it is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of chronic pain conditions. Further research is also needed to study the long-term effects of this compound and its safety profile.
Conclusion:
In conclusion, N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity product with a good yield. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in the treatment of various medical conditions.
Wissenschaftliche Forschungsanwendungen
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been studied for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2R,4S,6R)-2-cyclohexyl-6-propyloxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-3-7-15-10-14(17-12(2)18)11-16(19-15)13-8-5-4-6-9-13/h13-16H,3-11H2,1-2H3,(H,17,18)/t14-,15+,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCQTWFVOHEET-ARFHVFGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CC(O1)C2CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](C[C@@H](O1)C2CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)


![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)

![ethyl 3-(2-methylbenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4260781.png)
![N-(3-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-3-oxopropyl)acetamide](/img/structure/B4260803.png)
![1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B4260811.png)
![1-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4260827.png)
![N'-cyclopentyl-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]succinamide](/img/structure/B4260834.png)
![N-methyl-1-(2-methyl-1,3-thiazol-5-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B4260837.png)